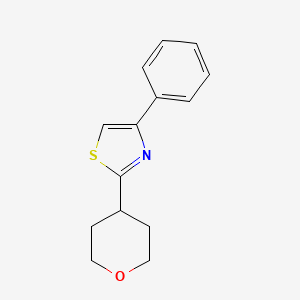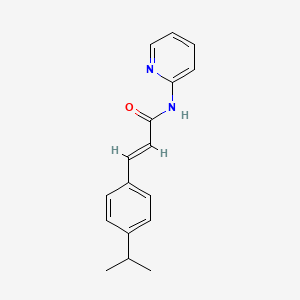
3-(4-isopropylphenyl)-N-2-pyridinylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-isopropylphenyl)-N-2-pyridinylacrylamide (IPA-3) is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. IPA-3 is a small molecule inhibitor that has been found to inhibit the activity of Rho GTPases, which are important regulators of the cytoskeleton and cell migration. In
科学的研究の応用
3-(4-isopropylphenyl)-N-2-pyridinylacrylamide has been found to have various scientific research applications, including cancer research, neurobiology, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth and migration of cancer cells by targeting Rho GTPases. In neurobiology, this compound has been found to inhibit the activity of Rho GTPases in the brain, leading to improved cognitive function and memory. In cardiovascular research, this compound has been shown to improve cardiac function and reduce inflammation in animal models of heart disease.
作用機序
The mechanism of action of 3-(4-isopropylphenyl)-N-2-pyridinylacrylamide involves the inhibition of Rho GTPases, which are important regulators of the cytoskeleton and cell migration. Rho GTPases play a crucial role in various cellular processes, including cell proliferation, migration, and survival. By inhibiting the activity of Rho GTPases, this compound can alter the cytoskeleton and cell migration, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including inhibition of cell migration, cell proliferation, and induction of apoptosis. In cancer cells, this compound has been shown to inhibit the growth and metastasis of cancer cells by targeting Rho GTPases. In the brain, this compound has been found to improve cognitive function and memory by inhibiting the activity of Rho GTPases. In the heart, this compound has been shown to improve cardiac function and reduce inflammation in animal models of heart disease.
実験室実験の利点と制限
3-(4-isopropylphenyl)-N-2-pyridinylacrylamide has several advantages for lab experiments, including its high purity and specificity for Rho GTPases. However, there are also some limitations to its use, including its potential toxicity and limited solubility in aqueous solutions. Careful consideration should be given to the concentration and duration of this compound exposure in experiments to avoid potential toxic effects.
将来の方向性
There are several future directions for research on 3-(4-isopropylphenyl)-N-2-pyridinylacrylamide, including its potential use in combination therapy for cancer treatment, its role in neurodegenerative diseases, and its effects on other cellular processes. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields of research.
In conclusion, this compound is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in various research applications. Its synthesis method has been optimized to achieve high yields and purity, making it suitable for use in various experiments. This compound has been found to have various scientific research applications, including cancer research, neurobiology, and cardiovascular research. Its mechanism of action involves the inhibition of Rho GTPases, leading to various physiological effects. While this compound has several advantages for lab experiments, careful consideration should be given to its potential toxicity and limited solubility in aqueous solutions. There are several future directions for research on this compound, which could lead to new discoveries in various fields of research.
合成法
The synthesis of 3-(4-isopropylphenyl)-N-2-pyridinylacrylamide involves the reaction of 4-isopropylphenylboronic acid and 2-pyridinylacrylamide in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction to form the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of the compound, making it suitable for use in various research applications.
特性
IUPAC Name |
(E)-3-(4-propan-2-ylphenyl)-N-pyridin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13(2)15-9-6-14(7-10-15)8-11-17(20)19-16-5-3-4-12-18-16/h3-13H,1-2H3,(H,18,19,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIUZIGEWJCBNK-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5691652.png)
![3-[5-(2-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5691654.png)
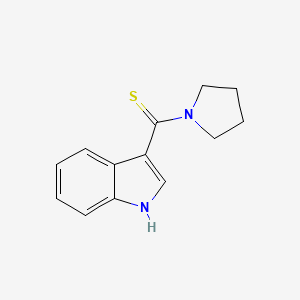
![N'-[rel-(3R,4S)-1-(4-methoxy-2-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-N,N-dimethylsulfamide hydrochloride](/img/structure/B5691667.png)
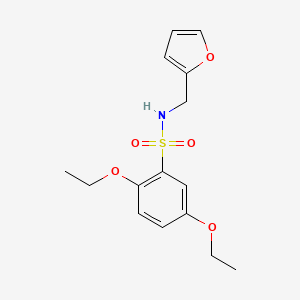
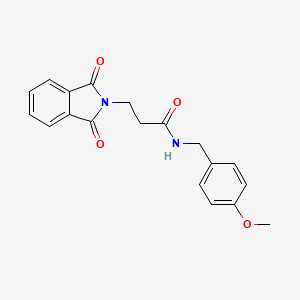
![N,N-dimethyl-2-({[3-(6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5691683.png)
![2-{[(6-methyl-2-pyridinyl)amino]carbonyl}benzoic acid](/img/structure/B5691689.png)
![1-(6-chloro-1,3-benzothiazol-2-yl)-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B5691698.png)
![1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5691703.png)
![N-benzyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5691709.png)
![N-[(3S*,4R*)-1-(1H-indol-6-ylcarbonyl)-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5691725.png)
